molecular formula C16H21ClF3N3O2 B8730371 Tert-butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)carbamate

Tert-butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)carbamate

Cat. No. B8730371
M. Wt: 379.80 g/mol
InChI Key: KLXXPGRUFVFETB-UHFFFAOYSA-N
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Patent
US07528151B2

Procedure details

A stirred suspension of D7 (5.5 g, 27.5 mmol), 3,6-dichloro-5-trifluoromethylpyridine (3.83 mL, 27.5 mmol) (for synthesis see Tetrahedron, 1985, 41, 4057) and potassium carbonate (11.4 g, 82.6 mmol) in dry N,N-DMF (100 mL) was heated at 120° C. for 24 h. After cooling to ambient temperature, the mixture was poured into water (1 L), stirred for 1 h and then filtered. The residue was washed with water (3×150 mL and dried (MgSO4) to afford the title compound (9.8 g).
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-DMF
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[NH:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[Cl:15][C:16]1[CH:17]=[N:18][C:19](Cl)=[C:20]([C:22]([F:25])([F:24])[F:23])[CH:21]=1.C(=O)([O-])[O-].[K+].[K+]>O>[C:1]([O:5][C:6](=[O:14])[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:17]2[C:16]([Cl:15])=[CH:21][C:20]([C:22]([F:25])([F:23])[F:24])=[CH:19][N:18]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCNCC1)=O
Name
Quantity
3.83 mL
Type
reactant
Smiles
ClC=1C=NC(=C(C1)C(F)(F)F)Cl
Name
Quantity
11.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
N,N-DMF
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with water (3×150 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C1=NC=C(C=C1Cl)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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